Ethyl 5-bromo-1H-indole-7-carboxylate
Overview
Description
Ethyl 5-bromo-1H-indole-7-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities
Mechanism of Action
- The primary target of Ethyl 5-bromo-1H-indole-7-carboxylate is not explicitly documented in the literature I found. However, indole derivatives, in general, interact with various cellular receptors, enzymes, and proteins due to their aromatic nature and π-electron delocalization .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1H-indole-7-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method starts with the bromination of 1H-indole-7-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-1H-indole-7-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and esterification processes, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1H-indole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
Substitution Products: Depending on the nucleophile, products like 5-amino-1H-indole-7-carboxylate or 5-thio-1H-indole-7-carboxylate.
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced derivatives of the indole ring.
Coupling Products: Various substituted indole derivatives.
Scientific Research Applications
Ethyl 5-bromo-1H-indole-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents, including anticancer and antiviral compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: Used in the development of organic electronic materials and dyes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-1H-indole-2-carboxylate: Similar structure but different position of the carboxylate group.
5-bromo-1H-indole-3-carboxylate: Another brominated indole derivative with a carboxylate group at a different position.
1H-indole-7-carboxylate: Lacks the bromine atom but has the same carboxylate group position.
Uniqueness
Ethyl 5-bromo-1H-indole-7-carboxylate is unique due to the specific positioning of the bromine and carboxylate groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and biological studies .
Properties
IUPAC Name |
ethyl 5-bromo-1H-indole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-8(12)5-7-3-4-13-10(7)9/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPFHVKOHMYAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)Br)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731544 | |
Record name | Ethyl 5-bromo-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065181-58-9 | |
Record name | Ethyl 5-bromo-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.